molecular formula C19H15Cl3N4O2 B12000267 N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide CAS No. 324072-99-3

N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide

Cat. No.: B12000267
CAS No.: 324072-99-3
M. Wt: 437.7 g/mol
InChI Key: JYIBJKZHKXOLDT-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a furan ring, a trichloromethyl group, and a phenyldiazenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trichloromethyl group: This step often involves the use of trichloromethyl reagents such as trichloromethyl chloroformate.

    Attachment of the phenyldiazenyl group: This can be done through diazotization reactions, where aniline derivatives are treated with nitrous acid to form diazonium salts, which are then coupled with the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-{2,2,2-trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}acetamide
  • 2,4-dichloro-N-(2,2,2-trichloro-1-(3-phenyl-thiourea)ethyl)benzamide

Uniqueness

N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

324072-99-3

Molecular Formula

C19H15Cl3N4O2

Molecular Weight

437.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]furan-2-carboxamide

InChI

InChI=1S/C19H15Cl3N4O2/c20-19(21,22)18(24-17(27)16-7-4-12-28-16)23-13-8-10-15(11-9-13)26-25-14-5-2-1-3-6-14/h1-12,18,23H,(H,24,27)

InChI Key

JYIBJKZHKXOLDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CO3

Origin of Product

United States

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